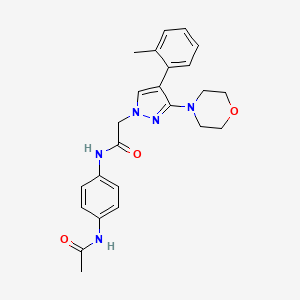

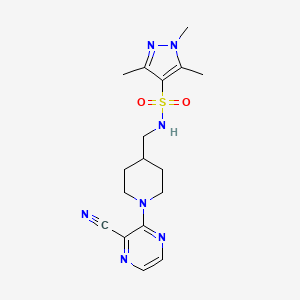

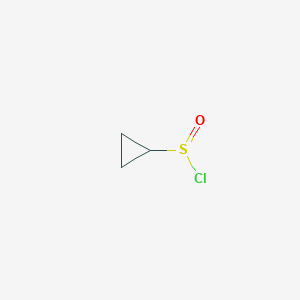

![molecular formula C11H17Cl2N3O B2450048 4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride CAS No. 435342-12-4](/img/structure/B2450048.png)

4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Wissenschaftliche Forschungsanwendungen

Antitumor Applications

- Synthesis and Antitumor Activity : A study by Tomorowicz et al. (2020) on novel benzimidazole derivatives demonstrated significant cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancer. The study highlighted the potential of benzimidazole compounds in cancer treatment (Łukasz Tomorowicz, et al., 2020).

Microtubule-Destabilizing Properties

- Microtubule-Destabilizing Properties : Research by Stepanov et al. (2015) found that certain benzimidazole derivatives have anti-proliferative effects in cancer cell lines and sea urchin embryos, suggesting their role in microtubule destabilization (A. I. Stepanov, et al., 2015).

Inhibition of Interleukin-5

- IL-5 Inhibitory Activity : A 2019 study by Boggu et al. revealed that certain hydroxyethylaminomethylbenzimidazole analogs, similar in structure to the compound , showed potent inhibitory activity against interleukin-5 (P. Boggu, et al., 2019).

Antimicrobial Evaluation

- Antimicrobial Agents Development : Desai et al. (2015) synthesized novel benzimidazole derivatives that exhibited potent antimicrobial activity against a range of microorganisms, demonstrating the potential of benzimidazole-based compounds in antimicrobial therapy (N. Desai, et al., 2015).

Cardiac Electrophysiological Activity

- Cardiac Electrophysiological Properties : A study by Morgan et al. (1990) on N-substituted imidazolylbenzamides, structurally related to the benzimidazole compound, indicated potential applications in treating cardiac arrhythmias (T. K. Morgan, et al., 1990).

Synthesis and Antimicrobial Activity

- Synthesis and Antimicrobial Properties : Reddy et al. (2010) investigated novel benzimidazole derivatives with demonstrated antibacterial and antifungal activity, suggesting their use in addressing infectious diseases (V. Reddy, et al., 2010).

Spectroscopic and Thermodynamic Properties

- Spectroscopic and Thermodynamic Analysis : Uppal et al. (2019) conducted experimental and theoretical studies on benzimidazole derivatives, providing insights into their structural and electronic properties (A. Uppal, et al., 2019).

Eigenschaften

IUPAC Name |

4-(6-amino-1H-benzimidazol-2-yl)butan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c1-7(15)2-5-11-13-9-4-3-8(12)6-10(9)14-11;;/h3-4,6-7,15H,2,5,12H2,1H3,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMWIKFJJIDMIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=NC2=C(N1)C=C(C=C2)N)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

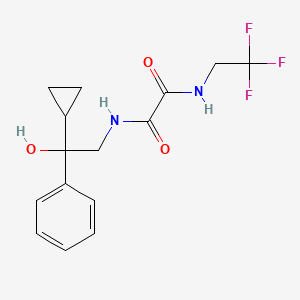

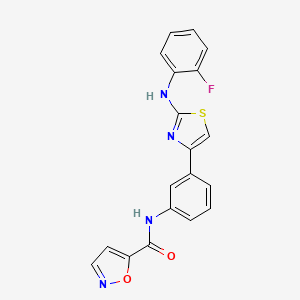

![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449971.png)

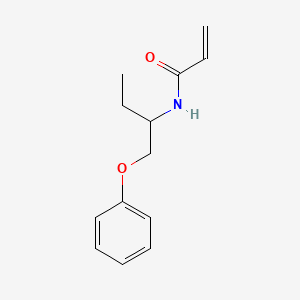

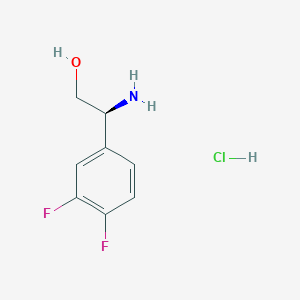

![2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline](/img/structure/B2449973.png)

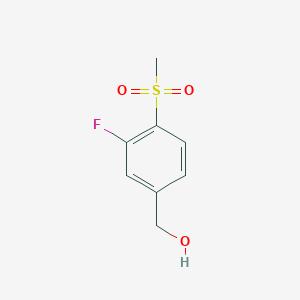

![4-methyl-N-[(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}benzyl)oxy]benzenecarboxamide](/img/structure/B2449975.png)

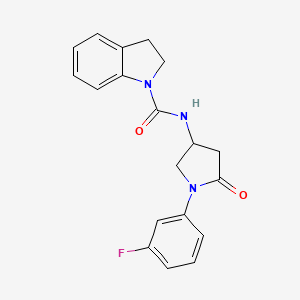

![5,6-dichloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2449979.png)